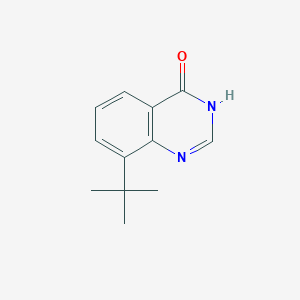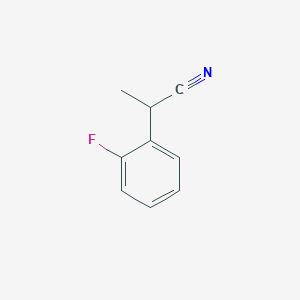
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound belonging to the class of aminoindanes. Aminoindanes are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indane ring substituted with an ethyl group, a hydroxyl group, and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol typically involves several stepsThe reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as the use of Candida antarctica Lipase B for transesterification, have also been explored for the preparation of optically pure chiral compounds .
化学反应分析
Types of Reactions
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-indanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aminoindanes depending on the substituent introduced
科学研究应用
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase B (MAO-B) enzymes. It acts as an inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain. This mechanism is similar to that of rasagiline, a well-known MAO-B inhibitor used in the treatment of Parkinson’s disease. The compound’s neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine and reduce oxidative stress .
相似化合物的比较
Similar Compounds
Rasagiline: N-propargyl-1-®-aminoindan, a selective MAO-B inhibitor.
Selegiline: Another MAO-B inhibitor used in Parkinson’s disease treatment.
TV3326: N-propargyl-(3R)-aminoindan-5-yl-ethyl methyl carbamate, a compound with both MAO-B inhibitory and cholinesterase inhibitory activities.
Uniqueness
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike rasagiline and selegiline, it has an ethyl group and a hydroxyl group on the indane ring, which may influence its binding affinity and selectivity for MAO-B. Additionally, its potential neuroprotective effects and ability to modulate neurotransmitter levels make it a compound of interest for further research .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3 |
InChI 键 |
JFEITCAAMIRLPB-UHFFFAOYSA-N |
规范 SMILES |
CCNC1CCC2=C1C=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B8667247.png)




